molecular formula C4F8 B1208414 Perfluoroisobutylene CAS No. 382-21-8

Perfluoroisobutylene

Cat. No. B1208414
M. Wt: 200.03 g/mol
InChI Key: DAFIBNSJXIGBQB-UHFFFAOYSA-N
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Patent
US04535184

Procedure details

Bromine, 17.25 g (0.108 mol), was added dropwise at 0° to a solution of tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide, prepared by dissolving 33.4 g (0.12 mol) of tri(dimethylamino)sulfonium difluorotrimethylsilicate and 24.0 g (0.12 mol) of perfluoroisobutylene in 75 mL of benzonitrile, then pumping out the by-product fluorotrimethylsilane at reduced pressure. The reaction mixture was evacuated to transfer the volatile reaction product into a cold trap (-78°). Sublimation of the contents of the trap at atmospheric pressure gave 26.11 g (81%) of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane as a very volatile solid: m.p. (sublimation 49°-51°; 19F NMR (CDCl3) δ -67.6 ppm (s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tri(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]([F:15])([F:14])[C-:5]([C:10]([F:13])([F:12])[F:11])[C:6]([F:9])([F:8])[F:7].CN([S+](N(C)C)N(C)C)C.FC(F)(F)C(=C(F)F)C(F)(F)F.F[Si](C)(C)C>C(#N)C1C=CC=CC=1>[Br:1][C:5]([C:6]([F:9])([F:8])[F:7])([C:10]([F:11])([F:12])[F:13])[C:4]([F:14])([F:15])[F:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC([C-](C(F)(F)F)C(F)(F)F)(F)F.CN(C)[S+](N(C)C)N(C)C
Step Two
Name
tri(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
33.4 g
Type
reactant
Smiles
Name
Quantity
24 g
Type
reactant
Smiles
FC(C(C(F)(F)F)=C(F)F)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
(-78°)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.11 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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